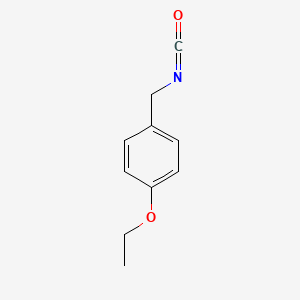

1-Ethoxy-4-(isocyanatomethyl)benzene

Description

Contextualization of Arylalkyl Isocyanates in Organic Chemistry

Arylalkyl isocyanates are organic compounds that contain the isocyanate functional group (–N=C=O) linked to an aromatic ring through an alkyl chain. The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. rsc.org This inherent reactivity is the cornerstone of their utility in organic synthesis.

The primary reactions of isocyanates involve the addition of nucleophiles across the C=N double bond. For instance, they react readily with alcohols to form carbamates (urethanes) and with primary or secondary amines to yield substituted ureas. researchgate.net These linkages are prevalent in a vast array of functional materials and biologically active molecules. Unlike aryl isocyanates, where the isocyanate group is directly attached to the aromatic ring, the methylene (B1212753) spacer in arylalkyl isocyanates influences the group's reactivity, distinguishing it from its aryl counterparts. nih.gov The presence of this spacer prevents direct electronic conjugation between the isocyanate and the aromatic system, modulating its reactivity profile. Their utility extends to being key intermediates for creating diverse molecular architectures, including pharmaceuticals and polymers. researchgate.netnih.gov

Significance of the Ethoxy-Substituted Phenyl Core in Synthetic Applications

Furthermore, the p-alkoxybenzyl moiety is a structural motif found in various applications. In synthetic chemistry, p-alkoxybenzyl ethers are employed as protecting groups, particularly in the synthesis of complex molecules like peptides and oligosaccharides. nih.govacs.orgnih.govacs.org The presence of the alkoxy group allows for specific cleavage conditions, adding to its synthetic utility. The ethoxy group also modifies the molecule's physical properties, such as its solubility and lipophilicity, which are critical parameters in the design of new materials and pharmaceutical agents. nih.govacs.org

Overview of Research Trajectories for 1-Ethoxy-4-(isocyanatomethyl)benzene

While extensive literature on this compound itself is not widely available, its structure suggests clear trajectories for its application in chemical research. The molecule combines two key functional elements: the reactive isocyanatomethyl group and the electronically modified ethoxy-phenyl core. Consequently, research involving this compound is likely to proceed along two primary paths:

Polymer and Materials Science: The isocyanate functionality is a fundamental component in the production of polyurethanes. researchgate.net Research in this area would likely involve using this compound as a monomer or a chain modifier. Its reaction with polyols could lead to the formation of novel polyurethane materials where the ethoxy-phenyl group is incorporated into the polymer backbone, potentially imparting unique thermal, mechanical, or optical properties to the resulting material. researchgate.netpaint.org

Medicinal Chemistry and Drug Discovery: The isocyanate group serves as a reactive handle to link the ethoxy-phenyl motif to other molecules of interest. Urea (B33335) and carbamate (B1207046) linkages are common structural features in many pharmaceutically active compounds. researchgate.net Therefore, this compound is a valuable intermediate for synthesizing libraries of new chemical entities for biological screening. nih.gov The ethoxy-phenyl scaffold itself is present in numerous bioactive molecules, and researchers may explore derivatives of this compound as potential therapeutic agents.

Scope and Focus of Current Academic Research on this compound

Given the compound's status as a specialized chemical intermediate, current academic research is expected to be highly application-driven. The focus would be less on the fundamental properties of the molecule itself and more on its utility in constructing larger, more complex systems.

Key areas of investigation would likely include:

Synthesis of Novel Derivatives: A primary research focus would be the reaction of this compound with diverse nucleophiles (e.g., amines, alcohols, thiols) to generate a range of urea, carbamate, and thiocarbamate derivatives. These new compounds could then be evaluated for specific properties, such as biological activity or performance as material additives. nih.gov

Development of Functional Polymers: Researchers may explore the incorporation of this molecule into polymer chains to create functional materials. For example, it could be used to introduce the ethoxy-phenyl group onto the surface of a material or within a polymer matrix to tailor properties like surface energy, refractive index, or drug-loading capacity. researchgate.netresearchgate.net

Use as a Chemical Probe: Isocyanates are sometimes used as chemical probes to investigate the structure and function of proteins and other biological macromolecules. nih.gov Research could explore the use of this compound as a labeling agent, where the ethoxy-phenyl group could serve as a reporter element or influence binding affinity.

In essence, the current research scope for this compound is that of a versatile building block, with studies focusing on harnessing its reactivity to create new molecules and materials with tailored functions for the pharmaceutical and polymer industries.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 602261-86-9 bldpharm.com |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

Table 2: Typical Nucleophilic Addition Reactions of the Isocyanate Group

| Nucleophile (Nuc-H) | Reagent Class | Product Functional Group |

|---|---|---|

| H₂O | Water | Amine (after decarboxylation of carbamic acid intermediate) |

| R-OH | Alcohol | Urethane (B1682113) (Carbamate) |

| R-NH₂ | Primary Amine | Substituted Urea |

Structure

3D Structure

Properties

CAS No. |

93489-07-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-ethoxy-4-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10-5-3-9(4-6-10)7-11-8-12/h3-6H,2,7H2,1H3 |

InChI Key |

JXBFGHMTUAIGEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 4 Isocyanatomethyl Benzene

Precursor Chemistry and Synthetic Intermediate Pathways

The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors. For rearrangement-based routes, the essential intermediate is (4-ethoxyphenyl)acetyl halide or the corresponding carboxylic acid. For phosgenation routes, the required starting material is (4-ethoxyphenyl)methanamine.

Synthesis from Corresponding (4-Ethoxyphenyl)acetyl Halides

This pathway utilizes derivatives of 4-ethoxyphenylacetic acid to generate an acyl azide (B81097), which subsequently undergoes rearrangement to form the desired isocyanate.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids or their derivatives into primary amines or isocyanates. nih.govorgoreview.com The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The key intermediate, (4-ethoxyphenyl)acetyl azide, is typically prepared from (4-ethoxyphenyl)acetyl chloride.

The general protocol involves two main steps:

Formation of the Acyl Azide : (4-Ethoxyphenyl)acetyl chloride is treated with an azide salt, most commonly sodium azide, in an aprotic solvent like acetone (B3395972) or dichloromethane (B109758). This nucleophilic substitution reaction yields (4-ethoxyphenyl)acetyl azide. nih.gov

Thermal Rearrangement : The isolated acyl azide is then heated in an inert solvent, such as toluene (B28343) or benzene (B151609). The thermal energy induces a concerted rearrangement where the benzyl (B1604629) group migrates to the nitrogen atom as dinitrogen gas is expelled, forming 1-ethoxy-4-(isocyanatomethyl)benzene. wikipedia.org The migration occurs with full retention of the migrating group's configuration. nih.govwikipedia.org

One-pot procedures have also been developed to avoid the isolation of the potentially explosive acyl azide intermediate. nih.gov Reagents like diphenylphosphoryl azide (DPPA) can convert a carboxylic acid directly to the isocyanate upon heating. nih.govorgoreview.com

Table 1: Typical Reagents and Conditions for Curtius Rearrangement

| Step | Reagent(s) | Solvent(s) | Typical Conditions | Product |

| Acyl Azide Formation | (4-Ethoxyphenyl)acetyl chloride, Sodium Azide (NaN₃) | Acetone, Dichloromethane (DCM) | 0°C to room temperature | (4-Ethoxyphenyl)acetyl azide |

| Rearrangement | (4-Ethoxyphenyl)acetyl azide | Toluene, Benzene | Reflux (80-110°C) | This compound |

| One-Pot Method | 4-Ethoxyphenylacetic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Toluene, Dioxane | Reflux | This compound |

Schmidt Reaction : This reaction involves treating a carboxylic acid (4-ethoxyphenylacetic acid) with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through an acyl-azide intermediate, which rearranges to the isocyanate and can be subsequently hydrolyzed to the amine. It offers a direct route from the carboxylic acid without needing to first form an acyl chloride.

Hofmann Rearrangement : This method starts with the corresponding primary amide, (4-ethoxyphenyl)acetamide. Treatment of the amide with bromine or chlorine in the presence of a strong base (e.g., sodium hydroxide) leads to the formation of an isocyanate intermediate, which is then typically hydrolyzed to the primary amine. By controlling the reaction conditions and preventing hydrolysis, the isocyanate can sometimes be isolated.

Phosgenation Routes from Primary Amines

The reaction of the primary amine, (4-ethoxyphenyl)methanamine, with phosgene (B1210022) or a phosgene equivalent is a highly effective and common industrial method for producing isocyanates. wikipedia.org

Direct phosgenation involves reacting (4-ethoxyphenyl)methanamine with gaseous phosgene (COCl₂). wikipedia.org The process is typically carried out in an inert solvent, such as toluene or chlorobenzene. The reaction proceeds in two stages: first, the formation of a carbamoyl (B1232498) chloride, followed by dehydrochlorination at elevated temperatures to yield the isocyanate and hydrogen chloride (HCl). acs.org

Reaction Scheme: EtO-Ph-CH₂-NH₂ + COCl₂ → EtO-Ph-CH₂-NHCOCl + HCl EtO-Ph-CH₂-NHCOCl → EtO-Ph-CH₂-NCO + HCl

To drive the reaction to completion and neutralize the HCl byproduct, a base or an excess of phosgene is often used. wikipedia.org Given the high toxicity of phosgene gas, this method requires specialized equipment and stringent safety protocols. acs.org

Due to the hazards associated with phosgene, several safer solid or liquid substitutes have been developed for laboratory and industrial synthesis. nih.gov

Triphosgene (B27547) : Bis(trichloromethyl) carbonate, known as triphosgene, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. nih.gov In the presence of a base like triethylamine, triphosgene reacts with primary amines to form isocyanates in high yields. tandfonline.comresearchgate.net The reaction of (4-ethoxyphenyl)methanamine with triphosgene would typically be performed in a chlorinated solvent like dichloromethane (DCM) or in benzene. tandfonline.comrsc.org The stoichiometry is crucial, as one mole of triphosgene is equivalent to three moles of phosgene. The workup can be simplified by using base-free conditions in some cases, which is advantageous for atom efficiency. tandfonline.com

Diphenyl Carbonate : Diphenyl carbonate (DPC) offers a non-phosgene, non-chlorine route to isocyanates. The synthesis is a two-step process. First, the primary amine, (4-ethoxyphenyl)methanamine, reacts with DPC at elevated temperatures to form a phenyl carbamate (B1207046) intermediate, releasing phenol (B47542) as a byproduct. In the second step, this carbamate is subjected to thermolysis, often under vacuum, to yield the target isocyanate and another molecule of phenol. google.comresearchgate.net This method is considered a "greener" alternative, although it requires higher reaction temperatures. researchgate.net

Table 2: Comparison of Phosgenation Reagents for Isocyanate Synthesis

| Reagent | Formula | Physical State | Typical Conditions | Advantages |

| Phosgene | COCl₂ | Toxic Gas | Inert solvent (e.g., toluene), elevated temperature | High reactivity, established industrial process |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Inert solvent (e.g., DCM), often with a base (e.g., Et₃N) | Safer and easier to handle than phosgene |

| Diphenyl Carbonate | C₁₃H₁₀O₃ | Solid | High temperature, often two steps (carbamate formation, then thermolysis) | Non-phosgene, non-chlorine route |

Alternative N-Functionalization Strategies

The synthesis of isocyanates, including this compound, has traditionally been dominated by the use of phosgene, a highly toxic reagent. Consequently, significant research has been dedicated to developing safer, phosgene-free "N-functionalization" strategies. These methods focus on alternative ways to introduce the nitrogen-carbon-oxygen functionality of the isocyanate group.

Key alternative strategies applicable to the synthesis of this compound from its corresponding primary amine, (4-ethoxyphenyl)methanamine, include:

Rearrangement Reactions : Several classical rearrangement reactions provide pathways to isocyanates by rearranging a nitrogen-containing functional group. wikipedia.org

Curtius Rearrangement : This involves the thermal decomposition of an acyl azide, which can be prepared from a carboxylic acid derivative. For the target compound, this would start from (4-ethoxyphenyl)acetic acid. The acyl azide rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgscholaris.ca

Hofmann Rearrangement : This reaction converts a primary amide into an isocyanate with one fewer carbon atom using a strong base and a halogen.

Lossen Rearrangement : This method involves the rearrangement of a hydroxamic acid or its derivatives to form an isocyanate. wikipedia.org

Carbonylation Reactions : These methods introduce the carbonyl group using carbon monoxide (CO) or a CO surrogate.

Reductive Carbonylation : Starting from the corresponding nitro compound, 1-ethoxy-4-(nitromethyl)benzene, reductive carbonylation using CO in the presence of a catalyst can yield the isocyanate. wikipedia.orgacs.org

Oxidative Carbonylation : The corresponding primary amine, (4-ethoxyphenyl)methanamine, can be directly converted to the isocyanate through oxidative carbonylation, which involves reacting the amine with carbon monoxide in the presence of an oxidant and a catalyst. nih.gov

Phosgene-Free Carbonyl Sources :

Dimethyl Carbonate (DMC) : Reacting the primary amine with DMC, a less hazardous reagent than phosgene, can form a carbamate intermediate. Subsequent thermal decomposition of this carbamate yields the desired isocyanate. nih.gov

Urea (B33335) Method : This process uses urea as a carbonyl source to react with the amine, forming a carbamate that can then be thermally decomposed to the isocyanate. acs.orgnih.gov A significant advantage of this route is that the byproducts, alcohol and ammonia, can be recycled. acs.org

Carbon Dioxide (CO2) : As an abundant and non-toxic C1 source, CO2 can be used to generate isocyanates from amines. beilstein-journals.org The reaction often proceeds through a carbamic acid intermediate which is then dehydrated to the isocyanate. scholaris.ca

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas of optimization include the choice of catalysts, solvents, and the application of green chemistry principles.

Catalytic Systems in Isocyanate Formation

Catalysts play a pivotal role in many modern isocyanate synthesis routes, particularly in phosgene-free methods, by enhancing reaction rates and selectivity.

Carbamate Decomposition Catalysts : The thermal decomposition of carbamates (generated from amines and sources like DMC or urea) is a key step in many non-phosgene routes. nih.gov Various metal-based catalysts have been shown to improve the efficiency of this decomposition. Single-component metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. acs.orgnih.gov Composite catalysts can also be used to enhance yield by adjusting the active metal composition. acs.org

Carbonylation Catalysts : For syntheses involving carbonylation, specific catalysts are essential. Palladium-based catalysts are often necessary for the reductive carbonylation of nitroarenes to avoid side reactions. wikipedia.org Nickel(II) pincer complexes have also been demonstrated as effective catalysts for forming isocyanates from amines and cyclic carbonates under relatively mild conditions. researchgate.net

Below is a table summarizing catalytic systems relevant to the formation of aryl isocyanates.

| Catalytic System | Synthetic Route | Precursor Type | Typical Conditions | Advantages |

| Zinc Oxides | Carbamate Decomposition | Carbamate | High Temperature, Vacuum | High activity, cost-effective, reusable acs.orgnih.gov |

| Palladium Complexes | Reductive Carbonylation | Nitro Compound | High CO pressure, Elevated Temperature | Avoids side-reactions of nitrene intermediate wikipedia.org |

| Nickel(II) Pincer Complexes | Carbonylation | Amine | Mild Temperature (e.g., 25°C) | Phosgene-free, mild conditions researchgate.net |

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the reaction rate, yield, and ease of product purification. The ideal solvent should dissolve reactants and be inert to the highly reactive isocyanate group.

In many isocyanate preparations, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are employed. researchgate.net However, the selection is highly dependent on the specific reaction. For instance, in a microwave-assisted Staudinger–aza-Wittig reaction to form benzyl isocyanate (a compound structurally similar to the target molecule), toluene was found to be a superior solvent to tetrahydrofuran (B95107) (THF), leading to complete conversion at 70°C, whereas conversion was low in THF. beilstein-journals.org Acetonitrile (MeCN) also proved effective in this system. beilstein-journals.org In some cases, relatively inert solvents like toluene may be preferred, especially if they can aid in stripping the isocyanate product from the reaction mixture. google.com The use of highly polar solvents can also be driven by the need to dissolve reactants, but they often contain water, which can react with the isocyanate product. tue.nl

The table below illustrates the impact of different solvents on isocyanate synthesis.

| Solvent | Reaction Type | Observation | Reference |

| Toluene | Staudinger–aza-Wittig | Complete conversion at 70°C | beilstein-journals.org |

| Tetrahydrofuran (THF) | Staudinger–aza-Wittig | Low conversion, trace product | beilstein-journals.org |

| Acetonitrile (MeCN) | Staudinger–aza-Wittig | Complete conversion even at 50°C | beilstein-journals.org |

| N,N-Dimethylformamide (DMF) | General Isocyanate Reactions | Commonly used polar aprotic solvent | researchgate.nettue.nl |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. ejcmpr.com

Several approaches to isocyanate synthesis can be adapted to be solvent-free:

Thermal Decomposition : The thermal decomposition of carbamates to produce isocyanates can often be performed in the melt phase without a solvent, especially in the presence of an effective catalyst. nih.gov

Mechanosynthesis : This technique uses mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of a solvent.

Solid-Supported Reagents : Immobilizing a reagent on a solid support can facilitate reactions and simplify product separation, sometimes allowing for solvent-free conditions.

One study demonstrated an isocyanate- and solvent-free synthesis of polyurea elastomers, highlighting the trend towards eliminating solvents in related polymer chemistry. rsc.org

Using water as a reaction solvent is a key goal of green chemistry due to its low cost, non-toxicity, and non-flammability. nih.gov While isocyanates are generally reactive towards water, certain synthetic strategies can be adapted for an aqueous medium.

Chemical Reactivity and Derivatization of the Isocyanate Moiety

Reactions with Nucleophilic Reagents

The isocyanate group is characterized by its high reactivity towards nucleophiles, a consequence of the strong electrophilic character of the central carbon atom. This makes 1-Ethoxy-4-(isocyanatomethyl)benzene a valuable intermediate for the synthesis of a wide range of derivatives. Reactions with nucleophiles such as amines, alcohols, and phenols proceed readily, involving the addition of the nucleophile across the C=N bond of the isocyanate.

The reaction between this compound and primary or secondary amines is a rapid and efficient method for the synthesis of substituted ureas. wikibooks.orgcommonorganicchemistry.com This reaction is typically exothermic and proceeds without the need for a catalyst. commonorganicchemistry.compoliuretanos.net The high reactivity of amines towards isocyanates makes this a highly favorable and common transformation in organic synthesis. poliuretanos.net Aliphatic amines, being more basic, generally react faster than aromatic amines. poliuretanos.net

The formation of a urea (B33335) derivative from an isocyanate and an amine follows a nucleophilic addition mechanism. The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic carbonyl carbon of the isocyanate group. This concerted step results in the formation of a zwitterionic intermediate. Subsequently, a rapid proton transfer from the nitrogen of the amine moiety to the nitrogen of the original isocyanate group occurs, yielding the stable substituted urea product. Due to the high speed of this reaction, especially with aliphatic amines, the half-time can be on the order of seconds. umn.edu

Reaction Scheme: R-N=C=O + R'R"NH → R-NH-C(=O)-NR'R"

Where R = 4-ethoxybenzyl, and R' and R" can be hydrogen, alkyl, or aryl groups. researchgate.net

The reaction of this compound with an amine to form a urea does not create a new stereocenter at the carbonyl carbon. Therefore, the stereochemistry of the reactants is maintained in the product. As this compound is an achiral molecule, the stereochemistry of the resulting urea is solely dependent on the amine reactant. If a chiral amine is used, the reaction will proceed with the retention of configuration at the chiral center of the amine, resulting in a chiral urea product. The use of a racemic amine will produce a corresponding racemic mixture of the urea derivative.

Table 1: Reactivity of this compound with Various Amines

| Amine Type | Relative Reactivity | Product | Typical Conditions |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., Butylamine) | Very High | N-(4-ethoxybenzyl)-N'-butylurea | Solvent (THF, DCM), Room Temperature |

| Secondary Aliphatic Amine (e.g., Diethylamine) | High | N-(4-ethoxybenzyl)-N',N'-diethylurea | Solvent (THF, DCM), Room Temperature |

| Primary Aromatic Amine (e.g., Aniline) | Moderate | N-(4-ethoxybenzyl)-N'-phenylurea | Solvent (DMF, THF), Room Temp. or slight warming |

This compound reacts with alcohols and phenols to form carbamate (B1207046) derivatives, also known as urethanes. wikibooks.org This reaction is fundamental to the production of polyurethane polymers where diisocyanates react with polyols. nih.gov The reaction with alcohols is generally slower than the reaction with amines, and phenols are typically less reactive than aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen.

The synthesis of carbamates from isocyanates and alcohols can proceed without a catalyst, but the reaction rate is often slow. nih.gov To achieve practical reaction times and yields, catalysts are frequently employed. Common catalysts include tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, particularly tin salts like dibutyltin (B87310) dilaurate (DBTL). rsc.orgpaint.org

The uncatalyzed reaction is believed to be facilitated by self-catalysis, where excess alcohol or isocyanate molecules can help facilitate the proton transfer in the transition state. nih.govresearchgate.net Studies have shown that the activation energy for both alcohol- and isocyanate-excess reactions is lower than that of the stoichiometric reaction, supporting the concept of self-catalysis. nih.gov

Catalysts function by different mechanisms. Tertiary amines are thought to operate via a concerted termolecular mechanism. rsc.org Anionic catalysts, such as alkoxides, react through a stepwise mechanism involving the formation of a more nucleophilic alcoholate anion. rsc.org The choice of catalyst can significantly influence the reaction rate and the potential for side reactions, such as the formation of allophanates (reaction of the carbamate product with another isocyanate molecule). rsc.org

Table 2: Comparison of Catalyzed and Uncatalyzed Carbamate Synthesis

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |

|---|---|---|

| Reaction Rate | Slow | Fast |

| Temperature | Often requires elevated temperatures | Can often be run at room temperature |

| Common Catalysts | None (self-catalyzed by excess reagents) | Tertiary amines (DABCO), Organometallics (DBTL) |

| Mechanism | Bimolecular addition, possibly self-catalyzed | Varies with catalyst (e.g., concerted termolecular, stepwise anionic) |

| Side Reactions | Lower potential at moderate temperatures | Can promote side reactions like allophanate (B1242929) or isocyanurate formation |

In reactions involving nucleophiles that possess multiple reactive sites, such as amino alcohols, the isocyanate group of this compound exhibits high chemoselectivity. The rate of reaction with an amine is significantly faster than with an alcohol. poliuretanos.net This difference in reactivity allows for the selective formation of a urea linkage while leaving the hydroxyl group intact, provided the reaction conditions are carefully controlled (e.g., low temperature, stoichiometric control).

This selectivity is primarily governed by the greater nucleophilicity of the nitrogen atom in an amine compared to the oxygen atom in an alcohol. Steric hindrance also plays a crucial role; primary amines react faster than secondary amines, and primary alcohols react faster than secondary or tertiary alcohols. paint.org Therefore, when this compound is presented with a molecule like 2-aminoethanol, the reaction will overwhelmingly favor the formation of the N-(4-ethoxybenzyl)-N'-(2-hydroxyethyl)urea over the corresponding carbamate.

Table 3: Selectivity of the Isocyanate Group Towards Different Nucleophiles

| Nucleophile | Relative Reactivity Order | Product with this compound |

|---|---|---|

| Primary Aliphatic Amine (-NH₂) | 1 (Highest) | Urea |

| Secondary Aliphatic Amine (-NHR) | 2 | Urea |

| Primary Alcohol (-OH) | 3 | Carbamate (Urethane) |

| Phenol (B47542) (Ar-OH) | 4 | Carbamate (Urethane) |

| Urea (-NH-CO-NH-) | 5 (Requires heat) | Biuret |

| Carbamate (-NH-CO-O-) | 6 (Requires heat) | Allophanate |

Thiocarbamate and Thiourea (B124793) Formation

The reaction of isocyanates with sulfur-containing nucleophiles provides access to thiocarbamate and thiourea derivatives, which are significant structural motifs in medicinal chemistry and materials science.

Thiocarbamate Formation: this compound readily reacts with thiols (mercaptans) to form S-alkyl or S-aryl thiocarbamates. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate group. The reaction is often catalyzed by a base, such as a tertiary amine, which enhances the nucleophilicity of the thiol.

Thiourea Formation: The synthesis of thioureas typically involves the reaction of an amine with an isothiocyanate. However, thiourea derivatives can be conceptualized as arising from the reaction of this compound with a primary or secondary amine in the presence of a sulfur source. The analogous reaction with an amine alone yields a urea derivative. The formation of ureas and thioureas from isocyanates and isothiocyanates, respectively, is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas.

Cycloaddition Reactions (e.g., [2+2], [2+3])

The carbon-nitrogen and carbon-oxygen double bonds of the isocyanate group can participate in cycloaddition reactions, leading to the formation of various heterocyclic ring systems.

Aromatic isocyanates, such as this compound, are known to undergo self-condensation reactions to form dimers and trimers, particularly in the presence of catalysts. nih.gov

Dimerization: The [2+2] cycloaddition of two isocyanate molecules leads to the formation of a four-membered uretdione ring. This reaction is often catalyzed by phosphines and is typically reversible at elevated temperatures. nih.gov The rate of dimerization for aromatic isocyanates can be significant even under normal storage conditions. nih.gov

Trimerization: The [2+3] cyclization of three isocyanate molecules results in a stable six-membered isocyanurate ring. This process is favored at higher temperatures and is promoted by a wide range of catalysts, including tertiary amines, metal alkoxides, and fluoride (B91410) salts. nih.govrsc.orgresearchgate.net Isocyanurates are valued for their high thermal stability and are used in the production of crosslinked polymers. nih.gov

The isocyanate group can react with various unsaturated systems in cycloaddition reactions. For instance, it can undergo [2+2] cycloadditions with electron-rich alkenes or ketenes. Reactions with imines can lead to either four-membered 1,3-diazetidinones via a [2+2] cycloaddition or six-membered 1,3,5-oxadiazin-4-ones through a [4+2] cycloaddition, often proceeding through a zwitterionic intermediate. Furthermore, [3+2] cycloaddition reactions with species like aza-oxyallyl cations have been reported, yielding five-membered heterocyclic products. researchgate.net

Elaboration of the Benzene (B151609) Ring and Ethoxy Group

Subsequent modifications to the aromatic ring of this compound must consider the directing effects of the existing substituents, namely the ethoxy group and the isocyanatomethyl group.

Electrophilic Aromatic Substitution Studies (Post-Isocyanate Formation)

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions proceed via the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

Ortho/Meta/Para Directing Effects and Reactivity Control

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituents already present. wikipedia.org

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group and an ortho, para-director. libretexts.org The oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance (+R effect). This donation increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the arenium ion intermediate formed upon electrophilic attack at these sites. khanacademy.org

Modifications of the Ethoxy Side Chain (e.g., Cleavage, Transetherification)

The ethoxy group on the benzene ring is generally stable but can be modified under specific and often forcing reaction conditions. The primary modifications involve the cleavage of the ether bond or a transetherification reaction to introduce a different alkoxy group.

Cleavage of the Ethoxy Group

The cleavage of the aryl-ethyl ether bond in this compound to yield the corresponding phenol requires strong reagents. This is because the carbon-oxygen bond of an aryl ether has partial double bond character due to resonance, making it stronger than a typical alkyl ether bond.

Common methods for the cleavage of aryl ethers include the use of strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. Alternatively, strong Lewis acids are highly effective for this transformation. Boron tribromide (BBr₃) is a particularly useful reagent for cleaving ethers, including aryl ethers, often at low temperatures. nih.govufp.ptnih.govufp.ptresearchgate.net The reaction with BBr₃ is believed to proceed via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. nih.govufp.pt

Transetherification

Transetherification involves the exchange of the ethoxy group for another alkoxy group. This reaction is less common for aryl ethers than for alkyl ethers and typically requires a catalyst. Iron(III) salts, such as iron(III) triflate, have been shown to catalyze the etherification and transetherification of benzylic alcohols. nih.govacs.orgacs.orgnih.govresearchgate.net While this reaction is typically applied to benzylic alcohols, under certain conditions, a similar catalytic system could potentially be adapted for the transetherification of the ethoxy group in this compound in the presence of a large excess of another alcohol. The mechanism would likely involve the activation of the ether oxygen by the Lewis acidic iron catalyst, followed by nucleophilic attack by the new alcohol.

Table 2: Modifications of the Ethoxy Side Chain of this compound

| Reagent(s) | Reaction Type | Expected Product |

|---|---|---|

| HBr or HI (conc.) | Ether Cleavage | 4-(isocyanatomethyl)phenol |

| BBr₃ | Ether Cleavage | 4-(isocyanatomethyl)phenol |

Application in Advanced Chemical Synthesis and Materials Science

Monomer in Polymerization Reactions

The isocyanate group (-NCO) is highly reactive towards nucleophiles containing active hydrogen, such as alcohols, amines, and thiols. This reactivity makes isocyanate-containing molecules, in principle, valuable monomers for step-growth polymerization.

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-C(=O)-O-). They are typically synthesized through the reaction of a diisocyanate with a polyol. scispace.comresearchgate.netdoxuchem.com The properties of the resulting polymer are highly dependent on the specific structures of the isocyanate and polyol used. mdpi.com

Despite the theoretical capability of 1-Ethoxy-4-(isocyanatomethyl)benzene to react with polyols to form polyurethanes, no specific studies detailing its use for this purpose are available in the reviewed literature.

In polyurethane synthesis, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to build the hard segments of the polymer, enhancing properties like hardness, tear strength, and thermal stability. googleapis.comgoogle.comresearchgate.net Crosslinking, which creates a polymer network, occurs when reactants with a functionality greater than two are used.

While this compound is a mono-isocyanate and therefore cannot act as a chain extender on its own to build high molecular weight polymers, it could theoretically be used to end-cap polymer chains or be incorporated into more complex, pre-functionalized architectures. However, there is no published research detailing its specific role or reaction mechanisms in chain extension or crosslinking.

Segmented polyurethanes are block copolymers consisting of alternating soft segments (typically from a long-chain polyol) and hard segments (from a diisocyanate and a chain extender). mdpi.comnih.gov This microphase-separated structure imparts unique elastomeric properties to the material. The synthesis is often a two-step process where a prepolymer is first formed from the polyol and an excess of diisocyanate, followed by a reaction with a chain extender. mdpi.com

No literature could be found describing the synthesis of segmented polyurethanes using this compound as a monomer or co-monomer.

Polyureas, containing urea (B33335) linkages (-NH-C(=O)-NH-), are typically formed by the rapid reaction of a diisocyanate with a diamine. st-andrews.ac.ukmdpi.comresearchgate.net These polymers are known for their excellent mechanical properties and thermal stability. Poly(thiocarbamates), with the linkage -NH-C(=O)-S-, are formed from the reaction of isocyanates with thiols.

Theoretically, this compound can react with amines to form urea linkages and with thiols to form thiocarbamate linkages. However, no specific research articles or data were found that demonstrate its use in the synthesis of polyureas or poly(thiocarbamates).

The reactivity of the isocyanate group makes it suitable for post-polymerization modification, where it can be used to attach specific functional groups to a pre-existing polymer that has reactive sites like hydroxyl (-OH) or amine (-NH2) groups. researchgate.net

Surface modification aims to alter the surface properties of a material, such as wettability or biocompatibility, without changing its bulk properties. frontiersin.org One common method is "grafting to," where pre-formed polymer chains with reactive end-groups are attached to a surface. upc.edu Isocyanates can be used to covalently bond molecules to surfaces that possess hydroxyl or amine functionalities.

While this compound could theoretically be used to introduce the 4-ethoxybenzyl group onto a polymer surface, no studies documenting this specific application, its reaction efficiency, or the resulting surface properties were identified in the available literature.

As a Functionalizing Agent for Pre-formed Polymers

Grafting and Block Copolymer Synthesis

In the field of polymer science, this compound serves as a potent molecule for the synthesis of graft and block copolymers. The isocyanate moiety is the key to its utility in this domain, acting as a highly efficient linking or coupling agent. smolecule.com

Graft Copolymer Synthesis: Graft copolymers can be synthesized using the "grafting to" method, where pre-synthesized polymer chains with reactive functional groups are attached to a polymer backbone. This compound can be utilized in a two-step process. First, it can react with a polymer backbone that contains nucleophilic sites, such as hydroxyl (-OH) or amine (-NH₂) groups (e.g., polyvinyl alcohol or poly(2-hydroxyethyl methacrylate)). The isocyanate group reacts to form stable carbamate (B1207046) or urea linkages, respectively, tethering the 4-ethoxybenzyl moiety to the main chain. The functionalized backbone can then initiate the polymerization of a second monomer from sites on the grafted group, or a second, different polymer with a reactive end-group can be attached.

Block Copolymer Synthesis: Block copolymers are macromolecules composed of two or more different polymer chains (blocks) linked together. researchgate.netnih.gov The synthesis of block copolymers often relies on sequential monomer addition in living polymerization techniques. frontiersin.orgresearchgate.net However, this compound can function as a valuable coupling agent to link two distinct, pre-formed polymer chains. For instance, a polymer chain with a terminal hydroxyl group (Polymer A-OH) and another with a terminal amine group (Polymer B-NH₂) can be linked using a diisocyanate. Similarly, if a polymer chain (Polymer A) is functionalized with a group that can be converted to an isocyanate, it could react with a hydroxyl- or amine-terminated polymer (Polymer B) to form an A-B block copolymer. The reactivity of the isocyanate in this compound makes it a model compound for such coupling strategies, which are crucial for creating well-defined polymer architectures when living polymerization methods are not feasible for one or both monomers. rsc.org

| Copolymer Type | Methodology | Role of this compound | Linkage Formed |

|---|---|---|---|

| Graft Copolymer | "Grafting to" | Reacts with nucleophilic sites on polymer backbone | Carbamate (from -OH), Urea (from -NH₂) |

| Block Copolymer | Coupling of pre-formed polymers | Acts as a model linking agent between polymer chains with terminal -OH or -NH₂ groups | Carbamate or Urea |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense interest in medicinal and materials chemistry. mdpi.comopenmedicinalchemistryjournal.com this compound is a valuable precursor for various nitrogen-containing heterocyclic scaffolds due to the versatile reactivity of the isocyanate group. nih.gov

Imidazolidinones (cyclic ureas) are five-membered heterocyclic rings that are core structures in many biologically active molecules. Isocyanates are common starting materials for their synthesis. organic-chemistry.orgmdpi.comorganic-chemistry.org A general and effective method involves the reaction of an isocyanate with a molecule containing two amine functionalities, such as a 1,2-diamine.

The synthesis using this compound would proceed via an initial nucleophilic attack of one of the amine groups of the diamine onto the electrophilic carbon of the isocyanate. This step forms a urea intermediate. The second step is an intramolecular cyclization, where the second amine group attacks the carbonyl carbon of the newly formed urea, eliminating a molecule of water (or another leaving group) to form the stable five-membered imidazolidinone ring. acs.org

For the synthesis of the corresponding 2-thioxoimidazolidinone scaffolds, the analogous isothiocyanate (1-Ethoxy-4-(isothiocyanatomethyl)benzene) would typically be used. However, it is possible to synthesize the thioxo-derivative from the imidazolidinone product. This conversion can be achieved by treating the imidazolidin-2-one with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which effectively replaces the carbonyl oxygen with a sulfur atom. rsc.org

| Target Scaffold | Precursor from this compound | Co-reactant | Key Reaction Steps |

|---|---|---|---|

| Imidazolidin-2-one | This compound | 1,2-Diamine | 1. Intermolecular urea formation 2. Intramolecular cyclization |

| 2-Thioxoimidazolidinone | Substituted Imidazolidin-2-one | Thionating Agent (e.g., Lawesson's reagent) | Thionation of the carbonyl group |

Quinazolines are bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. beilstein-journals.orgresearchgate.net They are prevalent in medicinal chemistry. ekb.eg While not a direct precursor, this compound can be readily converted into a key intermediate for quinazoline (B50416) synthesis.

A common synthetic route to quinazolines involves the condensation of a benzylamine (B48309) derivative with a 2-aminobenzaldehyde (B1207257) or a related compound. organic-chemistry.orgresearchgate.net The isocyanatomethyl group of this compound can be easily hydrolyzed under aqueous acidic or basic conditions to yield 4-ethoxybenzylamine. This amine can then participate in established quinazoline syntheses. For example, its reaction with 2-aminobenzaldehyde would first form a Schiff base (imine), which then undergoes an intramolecular cyclization followed by oxidation (dehydrogenation) to yield the aromatic quinazoline ring system.

Furthermore, the isocyanate group itself can be used to construct other nitrogen-containing heterocycles. Its reaction with primary or secondary amines yields N,N'-disubstituted ureas. beilstein-journals.org These ureas can be designed with other functional groups that allow for subsequent cyclization reactions to form heterocycles like hydantoins or other cyclic urea derivatives. organic-chemistry.orgresearchgate.net

Intermediate in Fine Chemical Synthesis (Non-Prohibited Applications)

As a bifunctional molecule, this compound serves as a strategic intermediate in the synthesis of fine chemicals, allowing for the introduction of the 4-ethoxybenzyl moiety into larger structures.

The primary utility of this compound lies in the conversion of its highly reactive isocyanate group into other stable functional groups. This transformation creates a new set of specialized aromatic compounds that retain the 1-ethoxy-4-(methyl)benzene core. Each of these derivatives can be used in subsequent synthetic steps.

Key transformations include:

Ureas: Reaction with a primary or secondary amine (R¹R²NH) yields a substituted urea, 4-EtO-C₆H₄-CH₂-NH-C(=O)-NR¹R². These ureas are stable compounds and are important pharmacophores.

Carbamates: Reaction with an alcohol (R-OH) yields a carbamate (urethane), 4-EtO-C₆H₄-CH₂-NH-C(=O)-OR. Carbamates are often used as protecting groups for amines or as key linkages in pharmaceuticals.

Amines: Hydrolysis of the isocyanate group, typically under acidic conditions, leads to the formation of 4-ethoxybenzylamine, 4-EtO-C₆H₄-CH₂-NH₂. This primary amine is a versatile building block for a wide array of other compounds.

| Starting Material | Reagent | Resulting Compound Class | Structure of Functional Group |

|---|---|---|---|

| This compound | Amine (R¹R²NH) | Substituted Urea | -CH₂-NH-C(=O)-NR¹R² |

| This compound | Alcohol (R-OH) | Carbamate | -CH₂-NH-C(=O)-OR |

| This compound | Water (H₂O) | Primary Amine | -CH₂-NH₂ |

Beyond its role as an intermediate for target molecules, this compound can be used to construct advanced organic reagents designed for specific functions in synthesis or analysis. archive.org

One such application is the creation of derivatizing agents for analytical chemistry, such as high-performance liquid chromatography (HPLC). By reacting the isocyanate with a molecule containing a chromophore or fluorophore (e.g., a fluorescent alcohol), a new reagent is formed. This reagent can then be used to "tag" analyte molecules (e.g., amino acids, pharmaceuticals) that lack a UV-active or fluorescent group. The resulting derivatized analyte can be easily detected and quantified.

Another advanced application is in solid-phase organic synthesis. The isocyanate can be reacted with an amine-functionalized polymer resin. This reaction covalently attaches the 4-ethoxybenzyl group to the solid support through a stable urea linkage. The resulting functionalized resin can be used as a scavenger to remove certain types of reactants from a solution or as a foundational support onto which further chemical synthesis can be performed. The ethoxy group or the aromatic ring could be further modified prior to attachment to the resin to create a variety of solid-phase reagents.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Utilization of NMR Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of chemical reactions and the structural elucidation of resulting products. chemrxiv.orgasahilab.co.jp For reactions involving 1-Ethoxy-4-(isocyanatomethyl)benzene, ¹H and ¹³C NMR are routinely used to track the conversion of the isocyanate and the formation of new covalent bonds.

The progress of a reaction, such as the formation of a urea (B33335) derivative by reacting this compound with a primary amine, can be followed by monitoring key diagnostic signals. The benzylic methylene (B1212753) protons (-CH₂-NCO) of the starting isocyanate exhibit a characteristic chemical shift in the ¹H NMR spectrum. Upon reaction, this signal shifts, and new signals corresponding to the protons of the newly formed urea linkage (-NH-CO-NH-) appear. For instance, the formation of a carbamate (B1207046) via a Curtius rearrangement, which generates an isocyanate intermediate, can be quantitatively monitored using this technique. rsc.org

Modern NMR techniques, including stopped-flow benchtop NMR systems, allow for the convenient acquisition of quantitative data for even rapid reactions, providing detailed kinetic profiles. rsc.orgnih.gov By integrating the signals of the reactant and product over time, reaction rates and endpoints can be accurately determined. asahilab.co.jp Once the reaction is complete, a full suite of NMR experiments (including COSY, HSQC, and HMBC) can be employed to unambiguously assign the structure of the purified product, such as a substituted urea or carbamate. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Changes during Urea Formation

| Functional Group | Starting Material: this compound | Product: N-alkyl-N'-(4-ethoxybenzyl)urea |

| Ar-CH₂-N | ~4.5 ppm (singlet) | ~4.3 ppm (doublet, coupled to N-H) |

| -NH-CO-NH- | Not Present | 5.5 - 8.5 ppm (broad signals) |

| Ethoxy -CH₂- | ~4.0 ppm (quartet) | ~4.0 ppm (quartet) |

| Ethoxy -CH₃ | ~1.4 ppm (triplet) | ~1.4 ppm (triplet) |

| Aromatic Protons | ~6.9-7.2 ppm (multiplets) | ~6.9-7.3 ppm (multiplets) |

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Product Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction products and intermediates, providing critical information for mechanistic pathway analysis. nih.gov For reactions involving this compound, MS can detect the molecular weight of the expected products with high accuracy, confirming their elemental composition.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing the complex mixtures that can arise from isocyanate chemistry, including the formation of oligomers or side products. nih.govresearchgate.net In mechanistic studies, MS can be used to detect transient intermediates. Derivatization of analytes with isocyanates is also a known strategy to improve their detection by MS, highlighting the compound's utility in analytical methods. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insight through controlled fragmentation of a selected precursor ion. researchgate.net The fragmentation pattern of a urea or carbamate derivative of this compound can reveal the connectivity of the molecule, helping to distinguish between isomers and confirm the site of reaction. researchgate.net Fragmentation often occurs at the labile bonds adjacent to the carbonyl group, providing sequence information in more complex adducts. nih.gov This level of detail is invaluable for confirming proposed reaction mechanisms and identifying unexpected reaction pathways. kuleuven.be

Table 2: Common Mass Spectrometry Fragmentation Pathways for a Urea Derivative

| Precursor Ion | Fragmentation Pathway | Key Fragment Ions |

| [M+H]⁺ of N-R-N'-(4-ethoxybenzyl)urea | Cleavage of the N-benzyl bond | [C₉H₁₁O]⁺ (m/z 135, ethoxybenzyl cation) |

| Cleavage of the urea C-N bonds | [R-NH-CO]⁺ or [4-EtO-Bz-NH-CO]⁺ | |

| McLafferty-type rearrangements | Dependent on the nature of the 'R' group |

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are vibrational techniques that excel at tracking transformations of specific functional groups. nih.gov The isocyanate group (-N=C=O) has an exceptionally strong and distinct asymmetrical stretching vibration in the IR spectrum, appearing in a region (typically 2250–2285 cm⁻¹) that is usually free from other absorptions. researchgate.net This makes IR spectroscopy an ideal tool for monitoring reactions of this compound in real time. mt.comresearchgate.net

Using in-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy, researchers can directly observe the disappearance of the isocyanate peak as the reaction proceeds. mt.comazom.com This provides a direct measure of reactant consumption and allows for the calculation of reaction kinetics. Simultaneously, the appearance of new bands, such as the C=O stretch of a urea (around 1630-1680 cm⁻¹) or carbamate (around 1680-1740 cm⁻¹), and the N-H bending vibrations, confirms product formation.

While IR is highly sensitive to polar groups like carbonyls, Raman spectroscopy is complementary, providing strong signals for non-polar, symmetric bonds. nih.gov For derivatives of this compound, Raman spectroscopy can be particularly useful for probing the aromatic ring vibrations and the skeletal framework of the molecule, offering additional data to confirm structural integrity during a reaction.

Table 3: Key Vibrational Frequencies for Monitoring Isocyanate Reactions

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Observation During Reaction |

| Isocyanate (-N=C=O) | IR | 2250 - 2285 | Disappears |

| Urea (C=O) | IR | 1630 - 1680 | Appears |

| Urea (N-H) | IR | 3200 - 3400 (stretch), ~1550 (bend) | Appears |

| Carbamate (C=O) | IR | 1680 - 1740 | Appears |

| Aromatic Ring (C=C) | Raman | 1580 - 1610 | Remains, may shift slightly |

X-ray Crystallography for Crystalline Derivative Structure Determination

While this compound is a liquid or low-melting solid, its derivatives, particularly ureas and carbamates, are often highly crystalline. X-ray crystallography provides the definitive, three-dimensional atomic structure of these solid-state derivatives, offering unparalleled detail on conformation and intermolecular packing. reading.ac.ukweizmann.ac.il

Single-crystal X-ray diffraction analysis of a urea derivative formed from this compound can precisely determine all bond lengths, bond angles, and torsional angles. researchgate.net This confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state. For N,N'-disubstituted ureas, a trans,trans conformation around the urea moiety is commonly observed. nih.gov

The analysis also maps the landscape of non-covalent interactions that dictate the crystal packing. Hydrogen bonds are paramount in urea derivatives, with the N-H groups acting as donors and the carbonyl oxygen serving as an acceptor. researchgate.net These interactions often lead to the formation of well-defined one- or two-dimensional motifs, such as chains or tapes. researchgate.netresearchgate.net Weaker interactions, including C-H···O, C-H···π, and π-π stacking interactions involving the ethoxy-substituted benzene (B151609) ring, further stabilize the crystal lattice. acs.org

By forming biaxial hydrogen bonds with adjacent molecules, urea derivatives can create robust, grid-like crystalline structures. nih.gov The 4-ethoxybenzyl group plays a significant role in the assembly, influencing the packing through steric effects and its participation in weaker van der Waals and π-stacking interactions. The specific arrangement can lead to layered structures, herringbone patterns, or more complex three-dimensional networks, all of which are elucidated through crystallographic analysis. acs.org This detailed structural knowledge is fundamental for designing materials with specific solid-state properties.

Computational and Mechanistic Studies

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reactivity of isocyanates. These methods allow for the detailed examination of potential energy surfaces, identifying reactants, products, intermediates, and the transition states that connect them. This provides a quantitative understanding of reaction barriers and thermodynamics.

The reactivity of the isocyanate group (–N=C=O) is dominated by the electrophilic character of its central carbon atom, making it susceptible to attack by nucleophiles. DFT studies on analogous systems, such as phenyl isocyanate and benzyl (B1604629) isocyanate, have extensively mapped out the pathways for these fundamental reactions.

The most common reaction is the addition of a nucleophile containing an active hydrogen, such as an alcohol, amine, or water. DFT calculations reveal that these reactions can proceed through several mechanisms:

Concerted Mechanism: In this pathway, the nucleophile adds to the C=N bond, and the proton is transferred to the nitrogen atom in a single step through a cyclic transition state. This is often observed in the gas phase or in nonpolar solvents.

Stepwise Mechanism: This involves the formation of a zwitterionic intermediate after the initial nucleophilic attack on the isocyanate carbon. This intermediate then rearranges to the final product. This pathway is more likely in polar solvents that can stabilize the charged intermediate. acs.org

Catalyzed Pathways: DFT studies have shown that the high activation energy of the uncatalyzed reaction between an isocyanate and an alcohol can be significantly lowered by the presence of catalysts. researchgate.net Even other alcohol molecules can act as a catalyst by facilitating proton transfer, forming a reacting supersystem with a lower energy barrier. kuleuven.be For instance, the uncatalyzed reaction barrier for isocyanate-alcohol addition can be over 100 kJ/mol, whereas catalysis by additional alcohol molecules can reduce this barrier substantially. nih.gov

For 1-ethoxy-4-(isocyanatomethyl)benzene, the presence of the methylene (B1212753) spacer isolates the isocyanate group from the direct resonance effects of the benzene (B151609) ring, making its reactivity more akin to an aliphatic isocyanate. However, the electronic influence of the para-ethoxy group can still be transmitted through inductive effects.

Derivatization reactions are crucial for both the synthesis of functional materials and for analytical purposes. The reaction of this compound with nucleophiles like alcohols or amines leads to the formation of stable urethane (B1682113) or urea (B33335) linkages, respectively.

DFT calculations provide detailed energy profiles for these transformations, quantifying the activation energies (Ea) and reaction enthalpies (ΔH). For the reaction of an aryl isocyanate with an alcohol, theoretical calculations have established activation energies that are generally in the range of 17–54 kJ/mol, depending on the solvent and reactants. nih.gov

A generalized energy profile for the reaction of an isocyanate with an alcohol, forming a urethane, typically shows an initial formation of a reactant complex, followed by a transition state leading to the product. Computational studies on the reaction between phenyl isocyanate and 1-propanol (B7761284) have provided specific energetic values for different mechanistic pathways. nih.govresearchgate.net

| Reaction Pathway | Reactants | Transition State (TS) Energy Barrier (kJ/mol) | Product | Overall Reaction Energy (kJ/mol) |

| Stoichiometric | PhNCO + PrOH | ~100-120 (uncatalyzed direct addition) | Urethane | -99.7 |

| Alcohol Catalysis | PhNCO + 2(PrOH) | 35.4 | Urethane + PrOH | -99.7 |

| Isocyanate Catalysis | 2(PhNCO) + PrOH | 62.6 (via allophanate (B1242929) intermediate TS) | Urethane + PhNCO | - |

Note: Data is based on studies of phenyl isocyanate and propanol (B110389) and serves as an illustrative model for the reactivity of this compound. nih.govresearchgate.net The transition state energies can vary significantly based on the computational model and solvent effects.

These calculations demonstrate that self-catalysis by either excess alcohol or isocyanate provides a more favorable kinetic pathway than the simple bimolecular reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations are particularly useful for conformational analysis and understanding non-covalent intermolecular interactions. uni-due.de

For this compound, the key flexible bonds are the C-C bond of the ethyl group, the C-O bond of the ethoxy group, and the bonds connecting the isocyanatomethyl group to the aromatic ring. MD simulations can explore the rotational energy landscape of these bonds to identify the most stable conformers.

MD simulations are also essential for studying intermolecular interactions. In a liquid or solid state, molecules of this compound will interact through:

Van der Waals forces: Arising from the aromatic rings and alkyl chains.

Dipole-dipole interactions: The polar isocyanate and ethoxy groups create significant molecular dipoles.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Simulations on isocyanate systems have been used to develop force fields that accurately model their physical properties, such as vapor-liquid equilibrium, which is governed by these intermolecular forces. nsf.govfigshare.com Understanding these interactions is crucial for predicting material properties like viscosity and for designing solvents for reactions. uni-due.de

Structure-Reactivity Relationship Analysis

The structure of this compound has distinct features that govern its reactivity. A structure-reactivity relationship (SAR) analysis, supported by computational methods, can deconstruct these influences. acs.orgnih.govresearchgate.netnih.gov

Isocyanatomethyl Group: The methylene (-CH₂-) spacer between the benzene ring and the isocyanate group prevents direct π-conjugation. This makes the isocyanate group behave more like an aliphatic isocyanate than an aromatic one (like phenyl isocyanate). Aliphatic isocyanates are generally more reactive than their aromatic counterparts because the NCO group in aromatic isocyanates is stabilized by resonance with the ring.

Computational models can quantify these electronic effects by calculating parameters like atomic charges and frontier molecular orbital energies (HOMO-LUMO). For an isocyanate, the LUMO is typically centered on the NCO group, and its energy level is a key indicator of electrophilicity. An electron-donating group would raise the LUMO energy, predicting lower reactivity towards nucleophiles. rsc.org

Prediction of Novel Reactivity Patterns

Beyond the common nucleophilic addition reactions, computational chemistry can be used to explore and predict less conventional reaction pathways for isocyanates. aiche.orgresearchgate.net

Cycloaddition Reactions: Isocyanates can participate in cycloaddition reactions. For example, [2+2] cycloadditions with alkenes can form β-lactams, and with carbonyl compounds, they can yield oxazetidinones. rsc.orgresearchgate.net DFT calculations are essential for determining whether these reactions are concerted or stepwise and for calculating the activation barriers, which are often high for uncatalyzed thermal reactions. acs.orgresearchtrends.net The feasibility of such reactions for this compound could be predicted by modeling the transition states and comparing their energies to those of competing reaction pathways.

Trimerization: In the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. DFT calculations have been employed to unravel the complex, multi-step mechanisms of these catalytically driven reactions, identifying key intermediates and transition states. researchgate.net These studies can help predict the propensity of this compound to form such trimers under specific conditions.

By simulating reactions with unconventional partners or under various catalytic conditions, computational models can guide experimental efforts toward discovering novel transformations and applications for this compound.

Analytical Methodologies for Chemical Process Monitoring and Product Characterization

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is a cornerstone for separating and identifying components in a mixture, making it indispensable for assessing the purity of 1-Ethoxy-4-(isocyanatomethyl)benzene and monitoring the progress of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to verify its identity, assess its purity, and identify potential byproducts from its synthesis. The isocyanate group is highly reactive and can be prone to degradation at high temperatures or reaction with moisture; therefore, analytical conditions must be carefully optimized. reddit.com Derivatization may sometimes be employed to create more stable compounds for analysis. mdpi.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound Analysis

| Parameter | Condition/Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 177 |

| Key Fragmentation Ions (m/z) | 148 ([M-C2H5]+), 132 ([M-OC2H5]+), 104 ([M-NCO-C2H5]+) |

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing thermally sensitive or non-volatile compounds, making it an excellent choice for isocyanates. acs.org It can be used to quantify the purity of this compound and to follow its consumption during polymerization reactions. nih.gov Due to the high reactivity of the isocyanate group, derivatization with an agent like dibutylamine (B89481) (DBA) is a common practice to form stable urea (B33335) derivatives before analysis. nih.govnih.gov This approach allows for accurate quantification and enhanced detection. google.com

Reversed-phase HPLC is the most common mode for this type of analysis. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. A UV detector is typically used, as the benzene (B151609) ring in the molecule absorbs ultraviolet light effectively.

Table 2: Illustrative HPLC Method for Purity Analysis of Derivatized this compound

| Parameter | Condition/Value |

|---|---|

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1 M Ammonium Acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Derivatizing Agent | Dibutylamine (DBA) |

| Hypothetical Retention Time (Main Peak) | ~8.5 min |

| Potential Impurities Monitored | Starting materials, amine byproducts (from hydrolysis) |

Quantitative Analysis of Functional Group Conversion

The most critical reactive site in this compound is the isocyanate (-NCO) group. Accurately quantifying the concentration of this group is essential for determining monomer purity and for monitoring the progress of polymerization reactions. The standard and most widely used method for this is a back-titration procedure. scribd.comresearchgate.netresearchgate.net

The method involves reacting a known weight of the isocyanate-containing sample with a precisely measured excess of a standard di-n-butylamine solution. antpedia.comiteh.ai The isocyanate group reacts quantitatively with the amine to form a stable urea. The unreacted, excess di-n-butylamine is then titrated with a standardized solution of hydrochloric acid. A blank titration without the sample is also performed. The difference in the amount of acid required for the sample and the blank allows for the calculation of the amount of amine consumed, which is directly proportional to the initial amount of isocyanate groups. xylemanalytics.com

Table 3: Example Data from Titrimetric NCO Content Determination During a Polymerization Reaction

| Reaction Time (min) | Sample Titer (mL HCl) | Blank Titer (mL HCl) | NCO Content (%) |

|---|---|---|---|

| 0 | 5.2 | 25.0 | 23.7 (Calculated Initial) |

| 30 | 11.8 | 25.0 | 15.8 |

| 60 | 16.5 | 25.0 | 10.2 |

| 120 | 22.1 | 25.0 | 3.5 |

| 180 | 24.3 | 25.0 | 0.8 |

Spectrophotometric Methods for Reaction Kinetics

Spectrophotometric methods, particularly in-situ Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for studying the kinetics of reactions involving isocyanates. mt.com The isocyanate functional group has a very strong and distinct absorption peak in the infrared spectrum, appearing around 2250-2275 cm⁻¹. researchgate.net This peak is well-separated from most other functional group absorptions, making it an ideal marker for monitoring the reaction. researchgate.net

By using an in-situ probe (such as an Attenuated Total Reflectance, ATR, probe) immersed in the reaction vessel, spectra can be collected in real-time without disturbing the reaction. researchgate.net As the polymerization reaction proceeds, the this compound is consumed, and the intensity of the -NCO peak at ~2270 cm⁻¹ decreases. paint.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By plotting the change in the peak's absorbance over time, a kinetic profile of the reaction can be generated, allowing for the determination of reaction rates and mechanisms. mt.com

Table 4: Representative FTIR Data for Monitoring Isocyanate Consumption

| Reaction Time (min) | Absorbance at ~2270 cm⁻¹ | % NCO Remaining (Normalized) |

|---|---|---|

| 0 | 0.850 | 100.0% |

| 10 | 0.621 | 73.1% |

| 20 | 0.453 | 53.3% |

| 40 | 0.240 | 28.2% |

| 60 | 0.125 | 14.7% |

| 90 | 0.041 | 4.8% |

Rheological and Thermogravimetric Analysis of Polymeric Derivatives

Once this compound is used to synthesize a polymer, such as a polyurethane, the resulting material must be characterized. Rheological and thermogravimetric analyses provide critical information about the polymer's mechanical behavior and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ste-mart.com For a polyurethane derived from this compound, TGA reveals its thermal stability and decomposition profile. srce.hr The analysis can identify the temperatures at which different parts of the polymer structure (e.g., urethane (B1682113) linkages, polyol segments) begin to degrade. osti.gov Key parameters obtained from a TGA curve include the onset temperature of decomposition (Td), the temperature of maximum degradation rate, and the percentage of residual mass (char yield) at high temperatures. mdpi.com

Rheological Analysis studies the flow and deformation of materials. frontiersin.org For polymeric derivatives, a rheometer is used to measure viscoelastic properties like the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. tripod.comresearchgate.net These properties are crucial for understanding how the polymer will behave in its final application, whether it's a flexible elastomer or a rigid solid. Measurements can be performed as a function of temperature, frequency, or strain to characterize properties such as the glass transition temperature and the degree of crosslinking. nih.govacs.org

Table 5: Typical Thermal and Rheological Data for a Polyurethane Elastomer

| Analysis | Parameter | Typical Value |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset Decomposition (Td, 5%) | ~310 °C |

| Temp. of Max. Degradation Rate | ~385 °C | |

| Char Yield at 600 °C | ~15% | |

| Rheological Analysis (at 25 °C) | Storage Modulus (G') at 1 Hz | 1.5 MPa |

| Loss Modulus (G'') at 1 Hz | 0.2 MPa | |

| Tan Delta (G''/G') | 0.13 |

Future Research Directions and Emerging Trends

Catalytic Strategies for Sustainable Isocyanate Chemistry

The traditional synthesis of isocyanates relies heavily on the use of highly toxic phosgene (B1210022), prompting significant research into safer, phosgene-free alternatives. universityofcalifornia.edursc.org Future investigations for producing 1-Ethoxy-4-(isocyanatomethyl)benzene will likely focus on catalytic routes that are more environmentally benign. One promising area is the catalytic decomposition of carbamates. This method avoids phosgene entirely and represents a potentially cleaner recycling route for polyurethane materials. researchgate.net Research has evaluated various catalysts for this process, including zinc oxide, aluminum oxide, and montmorillonite (B579905) K-10, which have shown high efficiency for converting carbamates to isocyanates. researchgate.net

Another sustainable approach involves the reductive carbonylation of nitroaromatic compounds using Group VIII transition metal complexes as catalysts. researchgate.net This method offers an appealing industrial alternative to the phosgene route. researchgate.net Furthermore, the replacement of toxic catalysts used in polyurethane production, such as mercury-based compounds, with more eco-friendly options like organobismuth and organozinc catalysts is a critical area of development. nih.gov For a compound like this compound, research could explore the development of a tailored catalytic system that allows for its efficient synthesis from a corresponding carbamate (B1207046) or nitro-precursor, significantly improving the sustainability of its lifecycle.

| Catalyst Type | Precursor | Potential Advantage |

| Zinc Oxide, Montmorillonite K-10 | Carbamates | Phosgene-free synthesis, potential for chemical recycling. researchgate.net |

| Group VIII Metal Complexes | Nitroaromatics | Environmentally benign alternative to phosgenation. researchgate.net |

| Bismuth/Zinc Organometallics | Isocyanate + Polyol | Replacement of toxic catalysts in polyurethane formation. nih.gov |

Flow Chemistry Approaches for Continuous Synthesis

Safety and scalability are major challenges in isocyanate production, particularly when using high-energy intermediates. Flow chemistry, or continuous flow processing, is emerging as a powerful technology to address these issues. google.com This approach involves running chemical reactions in a continuously flowing stream rather than in batches, which allows for superior control over reaction parameters like temperature, pressure, and residence time. thieme-connect.com

A significant advancement is the use of flow chemistry for the Curtius rearrangement, which is considered one of the cleanest and highest-yielding methods for isocyanate synthesis. google.com This process involves the formation of an acyl azide (B81097) intermediate, which can be hazardous to handle in large quantities in batch reactors. google.com In a flow reactor, the acyl azide can be generated and immediately converted to the isocyanate, preventing its accumulation and thus mitigating safety concerns. universityofcalifornia.eduthieme-connect.com This technique has been successfully used to prepare both mono- and diisocyanates from carboxylic acids and could be adapted for the continuous, safe, and scalable production of this compound from its corresponding carboxylic acid precursor. thieme-connect.com The adoption of flow chemistry would not only enhance safety but also improve reaction efficiency and enable distributed manufacturing. universityofcalifornia.edursc.org

Development of Novel Materials from Isocyanate Derivatives

While isocyanates are traditionally known as precursors for polyurethanes, ongoing research is expanding their application into a wider range of polymeric materials. The isocyanate group is highly reactive and can be used to synthesize other polymers such as polyureas and polyamides. nih.gov For instance, research has demonstrated that toluenediamine, recovered from polyurethane recycling, can react with various diisocyanates like hexamethylene diisocyanate (HMDI) and isophorone (B1672270) diisocyanate (IPDI) to form novel polyureas. nih.gov